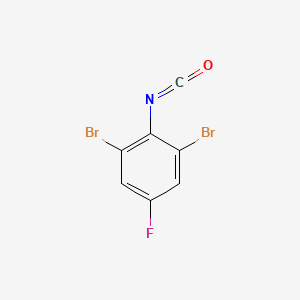

2,6-Dibromo-4-fluorophenyl isocyanate

Description

Significance of Halogenated Phenyl Isocyanates in Contemporary Synthetic Chemistry

Among the diverse range of substituted aryl isocyanates, halogenated derivatives hold a position of particular importance in modern organic synthesis. The incorporation of halogen atoms—such as fluorine, chlorine, and bromine—onto the phenyl ring significantly influences the reactivity of the isocyanate moiety. Electron-withdrawing halogens can enhance the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. poliuretanos.net

Halogenated phenyl isocyanates serve as versatile synthons for constructing complex molecular architectures. The halogen atoms not only modify the electronic nature of the molecule but also provide reactive handles for subsequent chemical transformations. For instance, they can participate in a variety of cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This dual functionality—the reactive isocyanate group and the synthetically adaptable halogen substituents—makes these compounds highly valuable in the multi-step synthesis of specialized chemicals. Research has shown that functional groups like fluoride (B91410) and chloride are well-tolerated in many synthetic transformations involving aryl isocyanates. acs.org The presence of inert substituents, including halogens, on the aryl nucleus is a common feature in the design of diisocyanates for polymer production. google.com

The Role of the Isocyanate Functionality in Chemical Transformations

The isocyanate group (R−N=C=O) is a highly reactive functional group that acts as a potent electrophile. wikipedia.org Its chemical behavior is dominated by the electrophilic nature of the central carbon atom, which is positioned between two electronegative atoms (nitrogen and oxygen). crowdchem.net This makes the carbon atom highly susceptible to attack by a wide range of nucleophiles. poliuretanos.netwikipedia.org

The principal reactions of the isocyanate group include:

Reaction with Alcohols: Isocyanates react readily with alcohols to form urethane (B1682113) (or carbamate) linkages. This reaction is the cornerstone of polyurethane chemistry, where diisocyanates are reacted with diols or polyols to create polyurethane polymers. wikipedia.orgdoxuchem.com

Reaction with Amines: The reaction with primary or secondary amines yields urea (B33335) derivatives. wikipedia.org When diisocyanates react with diamines, the resulting polymers are known as polyureas. wikipedia.org The primary amine group is generally the most reactive nucleophile towards an isocyanate. researchgate.net

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide gas. wikipedia.orgdoxuchem.com This reaction is harnessed in the production of polyurethane foams, where the liberated CO2 acts as a blowing agent. wikipedia.org

Beyond these fundamental transformations, isocyanates can undergo self-reaction, such as trimerization to form stable isocyanurate rings, a reaction used to produce polyisocyanurate (PIR) resins. wikipedia.org The versatility and reactivity of the isocyanate group make it a critical tool in chemical synthesis for linking molecular fragments and building polymeric chains. wikipedia.orgdoxuchem.com

Overview of 2,6-Dibromo-4-fluorophenyl Isocyanate in Specialized Research Contexts

This compound is a highly substituted aryl isocyanate that serves as a specialized reagent in targeted synthetic applications. Its unique structure, featuring two bulky bromine atoms ortho to the isocyanate group and a fluorine atom in the para position, dictates its specific reactivity and utility in research.

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 76393-18-5 | sigmaaldrich.comsynquestlabs.com |

| Molecular Formula | C₇H₂Br₂FNO | sigmaaldrich.comsynquestlabs.com |

| Molecular Weight | 294.90 g/mol | sigmaaldrich.comsynquestlabs.com |

| Melting Point | 43-47 °C | sigmaaldrich.comchemsrc.com |

| Linear Formula | Br₂C₆H₂(F)NCO | sigmaaldrich.com |

| MDL Number | MFCD00037041 | sigmaaldrich.comsynquestlabs.com |

In specialized research, the distinct substitution pattern of this compound makes it a valuable building block for synthesizing complex, sterically hindered molecules. The two ortho-bromine atoms impose significant steric hindrance around the isocyanate group, which can modulate its reactivity compared to less substituted analogs. This steric shielding may necessitate more rigorous reaction conditions or direct reactions toward specific outcomes that might not be achievable with other isocyanates.

The fluorine atom at the para-position influences the electronic environment of the aromatic ring, while both the fluorine and bromine atoms can serve as sites for further functionalization, such as in metal-catalyzed cross-coupling reactions. While specific, broad-based applications are not widely documented, its structure suggests utility as an intermediate in the synthesis of fine chemicals, such as active ingredients for agrochemicals or pharmaceuticals, where a precise and complex substitution pattern is a design requirement. For example, the related precursor 2,6-dibromo-4-trifluoromethoxyaniline is used in the preparation of the fungicide thifluzamide, highlighting the role of such halogenated scaffolds in agrochemistry. google.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-5-fluoro-2-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2FNO/c8-5-1-4(10)2-6(9)7(5)11-3-12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPBOWHIPOBXBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N=C=O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401742 | |

| Record name | 2,6-Dibromo-4-fluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76393-18-5 | |

| Record name | 2,6-Dibromo-4-fluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dibromo-4-fluorophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,6 Dibromo 4 Fluorophenyl Isocyanate and Precursors

Established Synthetic Pathways to 2,6-Dibromo-4-fluorophenyl Isocyanate

The conversion of the precursor aniline (B41778) into the target isocyanate is the final and crucial step in the synthesis. This can be achieved through phosgenation or via several phosgene-free rearrangement reactions.

The most conventional and widely used industrial method for manufacturing isocyanates is through the process of phosgenation. wikipedia.org This reaction involves treating a primary amine with phosgene (B1210022) (COCl₂). wikipedia.org In the case of this compound, the corresponding primary amine, 2,6-dibromo-4-fluoroaniline (B1582199), is reacted with phosgene. wikipedia.org

The reaction proceeds through a carbamoyl (B1232498) chloride intermediate, which then eliminates hydrogen chloride upon heating to yield the final isocyanate product. wikipedia.org Due to the extreme toxicity of phosgene gas, this process requires stringent safety protocols and specialized equipment. acs.orgresearchgate.net A laboratory-scale alternative may involve the use of triphosgene, a solid, safer-to-handle phosgene equivalent, which is added to a solution of the amine in a suitable solvent like dichloromethane. asianpubs.org

Growing safety and environmental concerns regarding the use of phosgene have spurred the development of alternative synthetic pathways. acs.orgresearchgate.net Several classical rearrangement reactions provide viable phosgene-free routes to isocyanates from carboxylic acid derivatives or amides. wikipedia.orgwikipedia.orgwikipedia.org

Hofmann Rearrangement : This reaction converts a primary amide into a primary amine with one less carbon atom, proceeding through an isocyanate intermediate. wikipedia.org The primary amide is treated with an oxidizing agent like bromine in a basic solution or lead tetraacetate. wikipedia.orgchem-station.com The isocyanate formed can be isolated or reacted in situ. masterorganicchemistry.comnrochemistry.com

Curtius Rearrangement : This method involves the thermal decomposition of an acyl azide (B81097), which rearranges to form an isocyanate with the loss of nitrogen gas. wikipedia.orgmasterorganicchemistry.com The acyl azide is typically prepared from a carboxylic acid derivative. nih.govresearchgate.net The Curtius rearrangement is known for its high tolerance of various functional groups and often proceeds under mild conditions. wikipedia.orgnih.govresearchgate.net

Lossen Rearrangement : In the Lossen rearrangement, a hydroxamic acid or its derivative is converted into an isocyanate. wikipedia.orgnumberanalytics.com The reaction is typically carried out by treating an O-acylated or O-sulfonylated hydroxamic acid with a base. slideshare.net The isocyanate is formed through a concerted rearrangement mechanism. wikipedia.orgslideshare.net

Table 1: Comparison of Phosgene-Free Rearrangement Reactions for Isocyanate Synthesis

| Rearrangement | Starting Material | Key Reagents | Intermediate | Byproducts |

|---|---|---|---|---|

| Hofmann | Primary Amide | Br₂ + NaOH, or Pb(OAc)₄ | N-bromoamide, Isocyanate | NaBr, H₂O, CO₂ |

| Curtius | Acyl Azide | Heat or Photolysis | Isocyanate | N₂ |

| Lossen | Hydroxamic Acid Derivative | Base | Isocyanate | Carboxylate, Water |

Precursor Synthesis: Dibromo-4-fluoroaniline Derivatives

The primary precursor for the synthesis of this compound is 2,6-dibromo-4-fluoroaniline. synquestlabs.com The efficient synthesis of this intermediate is critical and relies on highly selective halogenation techniques.

The synthesis of 2,6-dibromo-4-fluoroaniline starts from 4-fluoroaniline. The challenge lies in achieving selective bromination at the two positions ortho to the strongly activating amino group, without brominating the para position which is already occupied by fluorine. The amino group is a powerful ortho-, para-directing group, making the positions adjacent to it highly susceptible to electrophilic substitution.

Several methods have been developed for the regioselective bromination of anilines:

Direct Bromination : A common method involves dissolving the aniline in a solvent like acetic acid and adding bromine dropwise. chemicalbook.com While effective, this can sometimes lead to the formation of over-brominated byproducts.

Copper-Catalyzed Bromination : Using copper(II) bromide (CuBr₂) as both a catalyst and bromine source can lead to high yields and excellent regioselectivity under mild conditions. beilstein-journals.org These reactions can be performed in ionic liquids, which serve as both solvent and promoter, offering a safer and more environmentally friendly alternative. beilstein-journals.orgresearchgate.net

Oxidative Bromination : A highly practical procedure involves the copper-catalyzed oxidative bromination using sodium bromide (NaBr) as the bromine source and sodium persulfate (Na₂S₂O₈) as the oxidant. sci-hub.seresearchgate.net This method is noted for its use of inexpensive reagents and mild reaction conditions. sci-hub.se

Water-Phase Synthesis : A method for the analogous 2,6-dibromo-4-(trifluoromethoxy)aniline (B42295) uses a water-phase reaction with bromine and hydrogen peroxide. This approach achieves high purity and yield, with the added benefit of a recyclable reaction mother liquor. google.com A similar strategy could be adapted for 4-fluoroaniline.

Table 2: Selected Methods for Regioselective Bromination of Anilines

| Method | Reagents | Conditions | Key Features |

|---|---|---|---|

| Direct Bromination | Aniline, Br₂, Acetic Acid | Room Temperature | Straightforward; potential for side products. chemicalbook.com |

| Copper(II) Bromide in Ionic Liquid | Aniline, CuBr₂ | Room Temperature | High yield and regioselectivity; safer operational choice. beilstein-journals.orgresearchgate.net |

| Copper-Catalyzed Oxidative Bromination | Aniline, NaBr, Na₂S₂O₈, cat. CuSO₄ | 7-25 °C | Uses cheap, readily available reagents; ecofriendly. sci-hub.seresearchgate.net |

| Water-Phase Oxidative Bromination | Aniline, Br₂, H₂O₂ | Water solvent | High purity and yield; recyclable solvent. google.com |

Functional group interconversion (FGI) is the core concept in transforming the amino group of 2,6-dibromo-4-fluoroaniline into the isocyanate group. ub.eduimperial.ac.uk The mechanisms of the reactions described in section 2.1 provide a clear illustration of this principle.

In the phosgenation route, the transformation begins with the nucleophilic attack of the nitrogen atom of the aniline on the electrophilic carbon of phosgene. This addition-elimination sequence forms a carbamoyl chloride intermediate. Subsequent dehydrochlorination, typically induced by heat, results in the formation of the stable isocyanate N=C=O linkage. wikipedia.org

In the rearrangement reactions (Hofmann, Curtius, Lossen), the conversion follows a different mechanistic path. Research indicates that these reactions proceed through a concerted mechanism. wikipedia.orgmasterorganicchemistry.com For example, in the Curtius rearrangement, as the acyl azide is heated, the bond between the carbonyl carbon and the azide nitrogen breaks, while the aryl group migrates from the carbonyl carbon to the nitrogen atom, and dinitrogen is expelled as a leaving group, all in a single, concerted step. wikipedia.org This migration occurs with full retention of the substituent's configuration, directly forming the isocyanate. wikipedia.org The Hofmann rearrangement follows a similar concerted migration of the aryl group as a bromide ion departs from the nitrogen of an N-bromoamide intermediate. wikipedia.orgmasterorganicchemistry.com

Process Optimization and Efficiency in this compound Synthesis

Efforts to optimize the synthesis of aryl isocyanates like this compound are driven by the need for safer, more efficient, and environmentally benign processes. researchgate.net The primary focus has been on developing non-phosgene routes to eliminate the use of highly toxic materials. researchgate.netgoogle.com

Optimization strategies include:

Catalyst Development : For non-phosgene routes such as the carbonylation of amines or nitro compounds, research is focused on developing effective catalysts that can improve reaction rates and yields. researchgate.net

Process Conditions : The synthesis of the 2,6-dibromo-4-fluoroaniline precursor can be optimized by careful selection of reagents and solvents. For instance, a patented method for a similar compound, 2,6-dibromo-4-trifluoromethoxyaniline, highlights an atom-economical and environmentally friendly process using sodium bromide and hydrogen peroxide under catalysis, which avoids the use of elemental bromine and is more suitable for industrial production. google.com

Reaction Mechanisms and Chemical Reactivity of 2,6 Dibromo 4 Fluorophenyl Isocyanate

Nucleophilic Addition Reactions of the Isocyanate Group

The isocyanate group is well-known for its reactions with nucleophiles containing an active hydrogen atom. These reactions are typically additions across the C=N double bond of the isocyanate.

The synthesis of ureas and carbamates represents a primary class of reactions for isocyanates. The general mechanism involves the attack of a nucleophile (an amine for urea (B33335) formation, an alcohol for carbamate (B1207046) formation) on the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer to the nitrogen atom, resulting in the final product. rsc.org

The reaction to form ureas is a widely used method for creating both symmetrical and unsymmetrical substituted ureas. nih.govwikipedia.org This process typically proceeds by reacting the isocyanate with a primary or secondary amine. nih.gov Similarly, carbamates are synthesized through the reaction of an isocyanate with an alcohol. nih.gov These reactions can be catalyzed, but often proceed readily without one, especially with highly reactive isocyanates. A specific example involving the title compound is the formation of 2,6-dibromo-4-fluorophenyl N-(4-chloro-3-nitrophenyl)carbamate, demonstrating its utility in synthesizing complex carbamate derivatives.

The reaction of 2,6-Dibromo-4-fluorophenyl isocyanate with alcohols (ROH) and amines (RNH₂) serves as the fundamental route to carbamates and ureas, respectively. The general schemes for these transformations are as follows:

Reaction with Alcohols (Carbamate Formation): Br₂(F)C₆H₂NCO + ROH → Br₂(F)C₆H₂NHC(O)OR

Reaction with Amines (Urea Formation): Br₂(F)C₆H₂NCO + RNH₂ → Br₂(F)C₆H₂NHC(O)NHR

The reaction with amines is generally much faster than with alcohols due to the greater nucleophilicity of the amine nitrogen compared to the alcohol oxygen. rsc.org These reactions are crucial in various fields, including the synthesis of pharmaceuticals and agrochemicals, where the urea or carbamate linkage is a common structural motif. nih.govnih.gov The synthesis of aryl urea derivatives from aryl isocyanates is a robust method for creating analogs of biologically active molecules. asianpubs.org

Aryl isocyanates are known to participate in cycloaddition reactions. For instance, they can react as dipolarophiles in [3+2] cycloadditions with 1,3-dipoles like aza-oxyallyl cations. researchgate.net This type of reaction provides a pathway to various five-membered nitrogen-containing heterocycles. While specific examples involving this compound are not extensively documented in readily available literature, the general reactivity profile of aryl isocyanates suggests its potential to undergo such transformations. researchgate.netacs.org Other cycloaddition pathways, such as the formation of pentaaryl-1,3,6,8,10-pentazaspiro[4.5]decane-2,4,7,9-tetraones from the reaction of aryl isocyanates with N,N-dimethylformamide (DMF), have also been reported, proceeding through various cycloadduct intermediates. acs.org

Influence of Ortho-Bromo and Para-Fluoro Substituents on Isocyanate Reactivity

The halogen substituents on the phenyl ring of this compound have a profound impact on the reactivity of the isocyanate group, exerting both steric and electronic effects.

Both bromine and fluorine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the aromatic ring and, consequently, from the isocyanate group. The withdrawal of electron density increases the partial positive charge (electrophilicity) on the carbonyl carbon of the isocyanate. rsc.orgpoliuretanos.net

Mechanistic Pathways of Key Transformations

The primary reactions of this compound involve the nucleophilic addition to the central carbon atom of the isocyanate group. Common nucleophiles include alcohols, amines, and water, leading to the formation of carbamates, ureas, and unstable carbamic acids, respectively. wikipedia.org

The general mechanism for the reaction with a nucleophile (Nu-H) proceeds via a nucleophilic attack on the carbonyl carbon of the isocyanate, followed by proton transfer to the nitrogen atom. The presence of bulky ortho-bromo substituents in this compound introduces significant steric hindrance around the isocyanate group. This steric crowding can impede the approach of the nucleophile, thereby slowing down the reaction rate compared to unhindered aryl isocyanates.

Reaction with Alcohols to form Carbamates: The reaction with alcohols yields carbamates (urethanes). The mechanism can be concerted or stepwise, often involving the formation of an intermediate complex. vaia.com For sterically hindered isocyanates, the reaction is generally slower.

Reaction with Amines to form Ureas: The reaction with primary or secondary amines is typically faster than with alcohols and leads to the formation of substituted ureas. wikipedia.org The high reactivity of amines often allows the reaction to proceed without a catalyst.

Reaction with Water: The reaction with water initially forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. researchgate.net The resulting amine can then react with another molecule of the isocyanate to form a disubstituted urea. This reaction is often considered a side reaction in polyurethane chemistry.

Kinetics and Thermodynamics of Isocyanate Reactions

The kinetics of isocyanate reactions are influenced by several factors, including the structure of the isocyanate and the nucleophile, the solvent, and the presence of catalysts. For this compound, the two ortho-bromo atoms are expected to decrease the reaction rate due to steric hindrance. However, the electron-withdrawing nature of the bromine and fluorine atoms increases the electrophilicity of the isocyanate carbon, which could partially counteract the steric effect.

Computational studies on phenyl isocyanate reactions with methanol (B129727) have shown that the thermodynamic parameters, such as enthalpy (ΔH) and entropy (ΔS) of transformation, increase with the degree of alcohol association (monomer, dimer, trimer). ijacskros.com The reaction of phenyl isocyanate with various butanol isomers has been reported to have heats of reaction in the range of -18.5 to -25.1 kcal/mol, with the value being slightly dependent on the alcohol's structure. researchgate.net

| Reactant System | Enthalpy of Reaction (ΔH) in kJ/mol | Reference |

| Phenyl isocyanate + Methanol (monomer) | -38.8 (MP2/6-31G(d)) | ijacskros.com |

| Phenyl isocyanate + Methanol (dimer) | -6.0 (MP2/6-31G(d)) | ijacskros.com |

| Phenyl isocyanate + Methanol (trimer) | 254.8 (MP2/6-31G(d)) | ijacskros.com |

| Phenyl isocyanate + n-Butanol | -105.0 | researchgate.net |

| o-Tolyl isocyanate + n-Butanol | -98.3 | researchgate.net |

| m-Tolyl isocyanate + n-Butanol | -81.6 | researchgate.net |

| p-Tolyl isocyanate + n-Butanol | -103.3 | researchgate.net |

| This table presents thermodynamic data for related isocyanate reactions to provide a comparative context for the reactivity of this compound. | ||

| Interactive Data Table: The data in this table is interactive. Users can sort the columns by clicking on the headers. |

Kinetic studies on the reaction of 2,6-toluene diisocyanate with alcohols have shown that secondary alcohols are approximately three times less reactive than primary alcohols, and after one isocyanate group has reacted, the reactivity of the remaining group decreases. wernerblank.com This is a relevant comparison for understanding the reactivity of the sterically hindered this compound.

Role of Catalysis in Enhancing Reaction Efficiency

Due to the potentially reduced reactivity of this compound caused by steric hindrance, catalysis is often crucial to achieve efficient transformations. Various catalysts are known to accelerate isocyanate reactions, with the most common being tertiary amines and organometallic compounds. rsc.org

Tertiary Amines: Catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) are effective for the isocyanate-hydroxyl reaction. The catalytic activity of tertiary amines is often related to their basicity and the steric accessibility of the nitrogen atom. researchgate.net For sterically hindered isocyanates, less hindered amines are generally more effective catalysts.

Organometallic Catalysts: Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), are highly efficient catalysts for urethane (B1682113) formation. rsc.orgresearchgate.net The mechanism is believed to involve the formation of a complex between the catalyst, the isocyanate, and the alcohol, which facilitates the nucleophilic attack. researchgate.net However, due to the toxicity of organotin compounds, there is a growing interest in developing alternative catalysts, such as those based on zirconium, bismuth, or zinc. rsc.org

The choice of catalyst can also influence the selectivity of the reaction, for instance, favoring the reaction with hydroxyl groups over the competing reaction with water. rsc.org For a sterically hindered isocyanate like this compound, the selection of an appropriate catalyst with high activity and selectivity is critical for practical applications.

| Catalyst Type | General Effect on Isocyanate Reactions | Reference |

| Tertiary Amines (e.g., DABCO) | Moderate to high activity, dependent on basicity and steric hindrance. | researchgate.net |

| Organotin Compounds (e.g., DBTDL) | High catalytic activity for urethane formation. | rsc.orgresearchgate.net |

| Zirconium Chelates | Selective catalysis of the isocyanate-hydroxyl reaction over the isocyanate-water reaction. | rsc.org |

| This table summarizes the roles of different catalyst types in isocyanate reactions, providing a framework for understanding how to enhance the reactivity of this compound. | ||

| Interactive Data Table: The data in this table is interactive. Users can sort the columns by clicking on the headers. |

Stability and Reactivity under Diverse Reaction Conditions

The stability of this compound is a critical factor in its handling, storage, and reaction chemistry. Like other isocyanates, it is sensitive to moisture and can undergo self-polymerization, particularly at elevated temperatures or in the presence of certain catalysts.

Hydrolytic Stability: Aromatic isocyanates react with water to form ureas. researchgate.net The rate of hydrolysis is influenced by the substituents on the aromatic ring. While specific data for this compound is not available, studies on other aromatic isocyanates indicate that the hydrolysis can be catalyzed by both acids and bases. The hydrolytic stability of polyureas derived from isocyanates like TDI and PMDI has been studied, showing very long half-lives under ambient conditions, suggesting that the urea linkage once formed is quite stable. wikipedia.org

Thermal Stability: Aromatic isocyanates can undergo dimerization to form uretidinediones or trimerization to form isocyanurates, especially at higher temperatures. These reactions are often reversible. The thermal stability of polyurethanes derived from aromatic isocyanates is generally lower than those from aliphatic isocyanates. rsc.org The presence of bulky ortho substituents, as in this compound, might influence the propensity for these side reactions.

Stability in the Presence of Catalysts: Catalysts used to promote reactions with nucleophiles can also affect the stability of the isocyanate. For instance, some catalysts can promote the trimerization of isocyanates. google.com Therefore, the choice of catalyst and reaction conditions must be carefully controlled to favor the desired reaction pathway and minimize unwanted side reactions. The color stability of isocyanate compositions can also be a concern, and stabilizers are sometimes added.

Synthesis and Characterization of Advanced Derivatives from 2,6 Dibromo 4 Fluorophenyl Isocyanate

Design Principles for Novel Derivative Architectures

The rational design of molecules is a cornerstone of modern chemical synthesis, aiming to create compounds with specific, predictable functions. nih.gov The structural features of 2,6-dibromo-4-fluorophenyl isocyanate make it an excellent starting point for designing novel bioactive molecules and functional polymers.

In drug discovery, a molecular scaffold is the core structure of a compound to which various functional groups are attached. The 2,6-dibromo-4-fluorophenyl moiety is an attractive scaffold component for several reasons. The bromine atoms can participate in halogen bonding, a directional non-covalent interaction that can enhance binding affinity and selectivity to biological targets like protein kinases. nih.gov The fluorine atom can improve metabolic stability, increase membrane permeability, and modulate the electronic properties of the molecule. ethernet.edu.et

The isocyanate group (-N=C=O) is a powerful tool for linking this scaffold to other pharmacophores or bioactive fragments. nih.gov It reacts readily with nucleophiles such as amines and alcohols to form stable urea (B33335) and urethane (B1682113) linkages, respectively. This reactivity is ideal for scaffold hopping and bioisosterism strategies, where core structures of known drugs are replaced with new ones (like the pyridazine (B1198779) nucleus) to create novel chemotypes with potentially improved properties. nih.govmdpi.com By combining the 2,6-dibromo-4-fluorophenyl scaffold with other known bioactive structures, such as coumarins or heterocycles, chemists can generate large libraries of new compounds for pharmacological screening. nih.govnih.gov

The design of functional monomers is critical for creating polymers with tailored properties. nih.gov The high reactivity of the isocyanate group makes this compound an excellent candidate for designing monomers for step-growth polymerization. For instance, its reaction with diols or diamines can produce polyurethanes or polyureas. The bulky and halogen-rich phenyl group incorporated into the polymer backbone would be expected to confer specific properties such as high thermal stability, hydrophobicity, and flame-retardant characteristics. nsf.gov

Another design strategy involves using the isocyanate to functionalize an existing monomer containing a hydroxyl or amine group. This pre-functionalized monomer can then be polymerized using other controlled polymerization techniques, such as ring-opening metathesis polymerization (ROMP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization. nsf.govucl.ac.uk This approach allows for the precise incorporation of the 2,6-dibromo-4-fluorophenyl moiety as a pendant group along the polymer chain, enabling fine-tuning of the final material's properties. nsf.gov

Synthesis of Specific Chemical Scaffolds Incorporating the 2,6-Dibromo-4-fluorophenyl Moiety

The theoretical design principles are put into practice through the synthesis of specific molecular structures. The 2,6-dibromo-4-fluorophenyl moiety has been successfully incorporated into various chemical scaffolds, including those with recognized biological activity.

Coumarins are a class of compounds with a wide range of biological activities. nih.gov By linking the coumarin (B35378) scaffold to the 2,6-dibromo-4-fluorophenyl group via a urea bridge, novel derivatives with potential therapeutic applications can be synthesized. Research has shown the successful synthesis of 1-(2,6-Dibromo-4-fluorophenyl)-3-(2-oxo-2H-chromen-6-yl)urea. nih.gov The synthesis is a straightforward process where 6-aminocoumarin is treated with this compound in an anhydrous solvent like acetonitrile. nih.gov The reaction proceeds at room temperature, and the resulting solid product can be collected by simple filtration. nih.gov

These ureido-coumarin derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), particularly the tumor-related isoforms hCA IX and hCA XII. nih.gov Structure-activity relationship (SAR) studies revealed that the urea linker and the disubstituted phenyl group are critical structural features for achieving potent and selective inhibition of these cancer-relevant enzymes. nih.gov

Table 1: Synthesis and Properties of a Ureido-Coumarin Derivative

| Compound Name | Starting Materials | Yield | Melting Point (°C) |

|---|

Thiophene (B33073) is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in numerous FDA-approved drugs and its wide range of biological activities. nih.gov The synthesis of thiophene compound libraries is therefore a valuable strategy in drug discovery. The reactivity of this compound makes it an ideal reagent for generating such libraries through combinatorial synthesis.

A general strategy involves the reaction of the isocyanate with a collection of different amino-substituted thiophenes. Each unique aminothiophene would react with the isocyanate to form a distinct ureido-thiophene derivative. This parallel synthesis approach can rapidly generate a large number of structurally related compounds for high-throughput screening. The synthesis would typically involve reacting equimolar amounts of the isocyanate and the chosen aminothiophene in an appropriate solvent.

Table 2: Hypothetical Combinatorial Library of Ureido-Thiophene Derivatives

| Entry | Aminothiophene Reactant | Resulting Ureido-Thiophene Product |

|---|---|---|

| 1 | 2-Aminothiophene | 1-(2,6-Dibromo-4-fluorophenyl)-3-(thiophen-2-yl)urea |

| 2 | 3-Amino-5-methylthiophene | 1-(2,6-Dibromo-4-fluorophenyl)-3-(5-methylthiophen-3-yl)urea |

Heterocyclic compounds are of immense interest due to their diverse chemical and biological properties. frontiersin.orgnih.gov The 2,6-dibromo-4-fluorophenyl moiety can be incorporated into various heterocyclic systems.

Triazoles: Triazoles exist as two main isomers, 1,2,3-triazoles and 1,2,4-triazoles, both of which are important in medicinal chemistry and materials science. frontiersin.orgimist.ma While the isocyanate group does not directly participate in the formation of the triazole ring, it serves as an excellent functional handle to attach the 2,6-dibromo-4-fluorophenyl scaffold to a pre-formed triazole ring. chemmethod.com A common synthetic route involves preparing an amino-functionalized triazole and subsequently reacting it with this compound to form a stable urea linkage. The amino-triazoles themselves can be synthesized through well-established methods, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for 1,2,3-triazoles or the condensation of hydrazines with appropriate precursors for 1,2,4-triazoles. frontiersin.orgnih.gov

Thiadiazoles: The synthesis of substituted 1,3,4-thiadiazoles can be achieved using isothiocyanates as key intermediates. nih.gov A plausible synthetic pathway to incorporate the target scaffold begins with the conversion of this compound to its corresponding isothiocyanate. This intermediate can then react with hydrazine (B178648) hydrate (B1144303) to produce N-(2,6-dibromo-4-fluorophenyl)hydrazinecarbothioamide. Subsequent cyclization, for example by reacting with carbon disulfide (CS₂) under basic conditions, would yield the 5-substituted-1,3,4-thiadiazole-2-thiol ring system. nih.gov Alternative modern methods include iodine-mediated oxidative cyclization of imidoyl thioureas, providing an efficient, metal-free route to 5-amino-1,2,4-thiadiazole derivatives. organic-chemistry.org

Table 3: List of Mentioned Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₇H₂Br₂FNO |

| 1-(2,6-Dibromo-4-fluorophenyl)-3-(2-oxo-2H-chromen-6-yl)urea | C₁₆H₉Br₂FN₂O₃ |

| 6-Aminocoumarin | C₉H₇NO₂ |

| 2-Aminothiophene | C₄H₅NS |

| 1-(2,6-Dibromo-4-fluorophenyl)-3-(thiophen-2-yl)urea | C₁₁H₇Br₂FN₂OS |

| 3-Amino-5-methylthiophene | C₅H₇NS |

| 1-(2,6-Dibromo-4-fluorophenyl)-3-(5-methylthiophen-3-yl)urea | C₁₂H₉Br₂FN₂OS |

| 2-Amino-4,5-dimethylthiophene-3-carbonitrile | C₇H₈N₂S |

| 1-(2,6-Dibromo-4-fluorophenyl)-3-(3-cyano-4,5-dimethylthiophen-2-yl)urea | C₁₄H₁₀Br₂FN₃OS |

| N-(2,6-dibromo-4-fluorophenyl)hydrazinecarbothioamide | C₇H₆Br₂FN₃S |

| Carbon Disulfide | CS₂ |

Advanced Structural Characterization Techniques

The definitive structural elucidation of novel molecules derived from this compound relies on a suite of advanced spectroscopic and crystallographic techniques. The transformation of the highly reactive isocyanate moiety (-NCO) into more complex functional groups, such as ureas, urethanes, or carbamates, necessitates a multi-faceted analytical approach. Each technique provides unique and complementary information, allowing for the unambiguous confirmation of the chemical structure, from atomic connectivity to the three-dimensional arrangement of atoms in space.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Derivatives (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds, providing detailed information about the local electronic environment of specific nuclei. For derivatives of this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is employed to confirm structural integrity and successful functionalization.

Research Findings:

Upon reaction of the parent isocyanate, significant changes are observed in the NMR spectra. The formation of a urea or urethane derivative introduces new proton signals, typically corresponding to N-H groups. These amide protons often appear as distinct singlets or multiplets in the ¹H NMR spectrum, with chemical shifts that can be sensitive to solvent and concentration. For instance, in studies of urea structures formed from isocyanate reactions, amide protons are observed around 7.7-8.3 ppm. polymersynergies.net

The aromatic region of the ¹H NMR spectrum of a 2,6-dibromo-4-fluoro-substituted ring is characteristically simple due to molecular symmetry. The two equivalent aromatic protons typically appear as a singlet or a doublet if coupling to the para-fluorine atom is resolved. In the closely related compound, 2,6-dibromo-4-methylformanilide, the two aromatic protons appear as a singlet at 7.571 ppm (in (CD₃)₂SO). researchgate.net

¹³C NMR spectroscopy is crucial for tracking the carbon skeleton. The most telling change is the disappearance of the isocyanate carbon resonance and the appearance of a new carbonyl (C=O) signal for the urea or urethane group, typically in the range of 150-170 ppm. The chemical shifts of the aromatic carbons are also diagnostic. For example, the ¹³C NMR data for 2,6-dibromo-4-methylbenzonitrile reveals the aromatic carbons in their expected regions, confirming the substitution pattern. nih.gov

¹⁹F NMR is particularly valuable for these derivatives. It provides a direct probe of the fluorine atom's environment on the phenyl ring. The chemical shift and coupling constants of the ¹⁹F signal can be used to confirm that the fluoro-substituent has remained intact during the reaction and to detect any electronic changes to the aromatic system resulting from the derivatization at the isocyanate position.

Table 1: Illustrative NMR Data for Compounds with a 2,6-Dibromo-4-substituted Phenyl Core Data presented for structurally similar compounds to demonstrate typical chemical shifts.

| Compound Name | Nucleus | Chemical Shift (δ, ppm) and Multiplicity | Solvent | Reference |

| 2,6-Dibromo-4-methylformanilide | ¹H | 9.993 (s, 1H, N-H major conformer); 7.571 (s, 2H, Ar-H major conformer); 2.303 (s, 3H, CH₃) | (CD₃)₂SO | nih.gov, researchgate.net |

| ¹³C | 159.6 (C=O); 140.7 (Ar-C); 132.6 (Ar-C); 131.8 (Ar-C); 123.2 (Ar-C); 19.8 (CH₃) | (CD₃)₂SO | nih.gov, researchgate.net | |

| 2,6-Dibromo-4-nitrobenzonitrile | ¹H | 8.68 (s, 2H, Ar-H) | DMSO-d₆ | researchgate.net |

| ¹³C | 150.0 (Ar-C-NO₂); 127.3 (Ar-C-Br); 126.8 (Ar-C-H); 122.9 (Ar-C-CN); 115.5 (CN) | DMSO-d₆ | researchgate.net |

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule by measuring its mass-to-charge ratio (m/z). nih.gov It is essential for confirming the successful synthesis of a derivative from this compound by verifying the expected mass increase corresponding to the added nucleophile.

Research Findings:

The reaction of an isocyanate with a nucleophile (like an amine or alcohol) forms a new, heavier molecule. nih.gov MS analysis of the product will show a molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻) that corresponds to the combined mass of the isocyanate and the nucleophile. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula with great confidence.

A key diagnostic feature in the mass spectra of derivatives of this compound is the isotopic pattern caused by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). A molecule containing two bromine atoms will therefore exhibit a characteristic triplet of peaks in its mass spectrum: an [M]⁺ peak, an [M+2]⁺ peak, and an [M+4]⁺ peak, with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive signature for a dibrominated compound.

For example, the analysis of a related compound, 2,6-dibromo-4-methylbenzonitrile, by electron ionization (EI) mass spectrometry showed a molecular ion [M]⁺ with a found m/z of 274.8766, which matched the calculated value for C₈H₅Br₂N, confirming its identity. nih.govresearchgate.net

Table 2: Illustrative Mass Spectrometry Data for Structurally Related Dibromo-Compounds

| Compound Name | Ionization Mode | Calculated m/z | Found m/z | Formula | Reference |

| 2,6-Dibromo-4-methylbenzonitrile | EI | 274.8763 ([M]⁺) | 274.8766 | C₈H₅Br₂N | nih.gov, researchgate.net |

| 2,6-Dibromo-4-methylformanilide | ESI | 289.8822 ([M-H]⁻) | 289.8814 | C₈H₆Br₂NO | nih.gov, researchgate.net |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. It is exceptionally useful for identifying the presence and disappearance of specific functional groups during a chemical reaction.

Research Findings:

The most critical application of IR spectroscopy in the synthesis of derivatives from this compound is monitoring the isocyanate functional group. The parent compound exhibits a very strong and sharp absorption band characteristic of the asymmetric stretching of the -N=C=O group, typically found in the 2250–2275 cm⁻¹ region. The complete disappearance of this band in the product's IR spectrum is the primary evidence of a successful reaction.

Concurrently, new absorption bands appear that are characteristic of the derivative formed.

Urea Derivatives: Formation of a urea linkage (-NH-CO-NH-) results in the appearance of a strong carbonyl (C=O) stretching band around 1630–1680 cm⁻¹ and N-H stretching bands in the 3200–3400 cm⁻¹ region.

Urethane (Carbamate) Derivatives: Formation of a urethane linkage (-NH-CO-O-) gives rise to a strong carbonyl (C=O) stretching band, typically at a higher frequency than ureas, around 1680–1750 cm⁻¹, along with N-H stretching bands.

Analysis of structurally related compounds provides clear examples of these principles. The IR spectrum of 2,6-dibromo-4-methylformanilide shows a strong C=O stretch at 1656 cm⁻¹ and an N-H stretch at 3247 cm⁻¹. nih.govresearchgate.net Similarly, 2,6-dibromo-4-nitrobenzonitrile displays characteristic absorptions for its nitro (1525, 1345 cm⁻¹) and cyano (2232 cm⁻¹) groups. researchgate.net

Table 3: Key IR Absorption Frequencies for Functional Group Identification Data from structurally similar compounds illustrate characteristic vibrational bands.

| Compound Name | Functional Group | Characteristic Absorption Band (cm⁻¹) | Reference |

| This compound | Isocyanate (-N=C=O) | ~2250-2275 (Strong, Sharp) | Expected value |

| 2,6-Dibromo-4-methylformanilide | Amide (C=O) | 1656 | nih.gov, researchgate.net |

| Amide (N-H) | 3247 | nih.gov, researchgate.net | |

| 2,6-Dibromo-4-nitrobenzonitrile | Cyano (-C≡N) | 2232 | researchgate.net |

| Nitro (-NO₂) | 1525, 1345 | researchgate.net |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. It provides unequivocal proof of molecular connectivity, conformation, bond lengths, and bond angles. For new derivatives of this compound that can be grown as single crystals, this technique offers an unambiguous structural assignment.

Research Findings:

An X-ray crystal structure analysis would confirm the geometry of the newly formed functional group and its orientation relative to the 2,6-dibromo-4-fluorophenyl ring. It would also reveal detailed information about the packing of molecules in the crystal lattice, governed by intermolecular forces such as hydrogen bonding, halogen bonding (involving the bromine atoms), and π-π stacking.

While specific crystal structures for derivatives of this compound are not widely reported, data from closely related molecules demonstrate the power of the technique. For example, the crystal structure of 2,6-dibromo-4-nitrobenzonitrile has been determined in detail. researchgate.net The analysis revealed that the molecule lies on a twofold axis in an orthorhombic crystal system. researchgate.net The study also detailed how the molecules pack together, forming a planar sheet structure through C-H···O hydrogen bonds and CN···Br interactions. researchgate.net Similarly, the analysis of 2,6-dibromo-4-methylbenzonitrile showed how the bulky methyl group influences the crystal packing, leading to puckered sheets held together by Br···Br contacts rather than planar arrangements. nih.govresearchgate.net This level of detail is crucial for understanding the solid-state properties of new materials derived from the parent isocyanate.

Table 4: Illustrative X-ray Crystallographic Data for Structurally Related Compounds

| Compound Name | Crystal System | Space Group | Key Cell Parameters (Å) | Reference |

| 2,6-Dibromo-4-nitrobenzonitrile | Orthorhombic | Cmcm | a = 6.4256, b = 12.3231, c = 11.1117 | researchgate.net |

| 2,6-Dibromo-4-methylbenzonitrile | Tetragonal | P4₂/n | a = 7.587, c = 13.921 | nih.gov |

| 2,6-Dibromo-4-methylphenyl isocyanide | Tetragonal | P4₂/n | a = 7.632, c = 13.916 | nih.gov |

Computational and Theoretical Studies on 2,6 Dibromo 4 Fluorophenyl Isocyanate and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a powerful tool for elucidating the intricate details of a molecule's electronic landscape. These methods can predict a wide range of properties, from molecular geometry to spectroscopic signatures and reactivity indices.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods represent the gold standard in computational chemistry for obtaining accurate electronic structure information. DFT methods, such as those employing the B3LYP functional, are known for their balance of computational cost and accuracy in predicting molecular properties. Ab initio methods, while more computationally intensive, can offer even higher levels of theoretical rigor.

Currently, there are no published studies that have specifically applied DFT or ab initio calculations to determine the optimized geometry, vibrational frequencies, or other electronic properties of 2,6-Dibromo-4-fluorophenyl isocyanate. Such a study would be the first step in building a comprehensive computational profile of this molecule.

HOMO-LUMO Analysis and Global Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.

A HOMO-LUMO analysis for this compound, which has not yet been reported, would provide valuable insights into its kinetic stability and its propensity to react with nucleophiles and electrophiles. Global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, could also be derived from the HOMO and LUMO energies to quantify its reactivity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and bonding interactions within a molecule. It provides a localized picture of the electronic structure, which is often more intuitive than the delocalized molecular orbitals.

An NBO analysis of this compound would reveal the nature of the chemical bonds, the hybridization of the atoms, and the extent of any intramolecular charge transfer. This information would be particularly useful for understanding the influence of the bromine and fluorine substituents on the reactivity of the isocyanate group. To date, no such analysis has been published.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate details of chemical reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a detailed energy profile for a reaction and identify the most likely pathway.

Intrinsic Reaction Coordinate (IRC) Calculations

Intrinsic Reaction Coordinate (IRC) calculations are used to trace the reaction pathway from a transition state down to the corresponding reactants and products. This confirms that a calculated transition state indeed connects the intended species on the potential energy surface.

For any potential reaction involving this compound, such as its reaction with an alcohol to form a carbamate (B1207046), IRC calculations would be essential to validate the proposed mechanism. As no mechanistic studies have been published, no IRC calculations have been reported for this compound.

Transition State Analysis

The transition state is the highest energy point along a reaction coordinate and is the key to understanding the kinetics of a reaction. Locating and characterizing the transition state structure allows for the calculation of the activation energy, which determines the reaction rate.

A transition state analysis for reactions of this compound would provide fundamental insights into its reactivity and would be crucial for optimizing reaction conditions. The absence of such studies in the literature highlights a significant opportunity for future research.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into the conformational landscape of a molecule and its interactions with its environment.

For a molecule like this compound, MD simulations could be employed to understand the rotational dynamics around the C-N bond, which connects the phenyl ring to the isocyanate group. The bulky bromine atoms at the 2 and 6 positions would likely impose significant steric hindrance, influencing the preferred orientation of the isocyanate group relative to the aromatic ring.

The simulations would typically involve placing the molecule in a simulated solvent box (e.g., water or a non-polar solvent) and running the simulation for a sufficient time to sample a wide range of conformations. Analysis of the simulation trajectory would reveal the most stable conformations and the energy barriers between them.

Intermolecular interactions could also be studied using MD simulations. By simulating a system containing multiple molecules of this compound, one could investigate how these molecules interact with each other in a condensed phase. The simulations would highlight the key intermolecular forces, such as dipole-dipole interactions and van der Waals forces, that govern the packing and bulk properties of the compound. The highly reactive isocyanate group is known to participate in various reactions, and MD simulations can provide a foundational understanding of the pre-reactionary conformational states. nih.govresearchgate.net

Illustrative Conformational Analysis Data

The following table presents a hypothetical conformational analysis for this compound, illustrating the kind of data that could be obtained from molecular dynamics simulations or other computational chemistry methods. The dihedral angle (θ) represents the rotation around the C-C-N-C bond, and the relative energy indicates the stability of each conformation.

Table 1: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (θ) | Relative Energy (kcal/mol) | Population (%) |

| A | 0° | 5.0 | 5 |

| B | 45° | 1.5 | 35 |

| C | 90° | 0.0 | 50 |

| D | 135° | 1.5 | 10 |

This data is illustrative and not based on published experimental or computational results.

In Silico Modeling for Biological Activity Prediction

In silico modeling encompasses a range of computational techniques used to predict the biological activity of chemical compounds. These methods are crucial in the early stages of drug discovery for identifying promising lead compounds and optimizing their properties.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, molecular docking is used to predict how a small molecule (a ligand) binds to the active site of a protein (a receptor).

Derivatives of this compound could be designed and evaluated as potential inhibitors of various enzymes or receptors. For instance, isocyanates are known to react with nucleophilic residues in proteins, suggesting that derivatives of this compound could act as covalent inhibitors. nih.gov

A typical molecular docking study would involve:

Obtaining the three-dimensional structure of the target protein, either from experimental sources like the Protein Data Bank (PDB) or through homology modeling.

Generating a library of virtual derivatives of this compound with diverse chemical modifications.

Docking each derivative into the active site of the target protein using a docking software (e.g., AutoDock, Glide).

Scoring the resulting poses based on their predicted binding affinity. The docking score is an estimation of the binding free energy, with lower scores generally indicating better binding.

The results of the docking study would identify which derivatives have the highest predicted affinity for the target and provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding. This information can then be used to guide the synthesis of the most promising compounds for experimental testing.

Illustrative Molecular Docking Data

The following table shows hypothetical docking scores for a series of designed derivatives of this compound against a hypothetical protein kinase target.

Table 2: Hypothetical Molecular Docking Scores of this compound Derivatives against a Protein Kinase

| Compound | Modification | Docking Score (kcal/mol) | Predicted Key Interactions |

| Parent | - | -5.2 | Pi-stacking with Phe123 |

| Derivative 1 | 4-F replaced with 4-NH2 | -7.8 | H-bond with Asp89, Pi-stacking with Phe123 |

| Derivative 2 | 2,6-Br replaced with 2,6-Cl | -6.1 | Pi-stacking with Phe123 |

| Derivative 3 | Isocyanate replaced with thioisocyanate | -5.5 | Pi-stacking with Phe123 |

This data is illustrative and not based on published experimental or computational results.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds and to understand which molecular properties are important for activity.

To build a QSAR model for derivatives of this compound, one would need a dataset of compounds with experimentally measured biological activities (e.g., IC50 values for enzyme inhibition). For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that relates the descriptors to the biological activity. A good QSAR model should not only fit the training data well but also have good predictive power for new compounds. researchgate.net

The resulting QSAR equation can provide valuable insights into the structure-activity relationship. For example, it might reveal that increasing lipophilicity or adding a hydrogen bond donor at a specific position on the molecule leads to higher activity. This information can be used to design more potent derivatives.

Illustrative QSAR Model Data

The following table presents a hypothetical dataset that could be used to build a QSAR model for a series of this compound derivatives.

Table 3: Hypothetical Data for QSAR Modeling of this compound Derivatives

| Compound | LogP | Molecular Weight | pIC50 (Experimental) | pIC50 (Predicted) |

| Parent | 3.5 | 325.9 | 5.1 | 5.2 |

| Derivative 1 | 2.8 | 306.0 | 6.5 | 6.4 |

| Derivative 2 | 3.9 | 237.0 | 5.8 | 5.7 |

| Derivative 3 | 3.7 | 342.0 | 5.3 | 5.4 |

This data is illustrative and not based on published experimental or computational results.

A hypothetical QSAR equation derived from such data might look like:

pIC50 = 0.5 * LogP - 0.01 * Molecular Weight + 4.0

This equation suggests that higher lipophilicity (LogP) and lower molecular weight are correlated with higher biological activity (pIC50) in this hypothetical series of compounds.

Applications in Drug Discovery and Medicinal Chemistry

Lead Compound Identification and Optimization via Combinatorial Libraries

The search for novel drug candidates often relies on screening large numbers of compounds. Combinatorial chemistry is a technique used to rapidly generate vast libraries of molecules for this purpose. google.comgoogleapis.com 2,6-Dibromo-4-fluorophenyl isocyanate is a commercially available chemical building block that has been cited for its utility in the creation of such libraries. google.comgoogle.com

Its isocyanate functional group readily reacts with amines to form ureas and with alcohols to form carbamates, making it a versatile reagent in parallel synthesis workflows. google.com Patents describe the inclusion of this compound as a potential reagent in the combinatorial synthesis of libraries of peptidomimetics, ureas, and thioureas. google.comgoogle.com By systematically reacting a set of isocyanates, including the 2,6-dibromo-4-fluoro-substituted variant, with a diverse set of amines, researchers can generate a large array of distinct urea (B33335) compounds, each of which can be screened for biological activity to identify new lead compounds for drug discovery programs. googleapis.comgoogle.com

Structure-Activity Relationship (SAR) Studies for Pharmacological Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. The study of ureido-coumarin derivatives as CA inhibitors provides a clear example of SAR involving the 2,6-dibromo-4-fluorophenyl moiety. nih.gov

The research highlighted that the substitution pattern on the terminal phenyl ring significantly influences both the potency and selectivity of inhibition against tumor-associated CA isoforms IX and XII. nih.gov A key finding was that having a disubstituted phenyl group was a prerequisite structural feature for achieving optimal inhibition of hCA IX and XII. nih.gov The series of compounds synthesized allowed for a comparative analysis:

Lipophilicity and Substitution: The introduction of various substitution patterns on the aryl tail, including mono-, di-, and tri-substitution, was intended to create a lipophilic character suited for the hydrophobic nature of the CA IX active site. nih.gov

Selectivity: All the synthesized 6-ureido-coumarins, including the derivative with the 2,6-dibromo-4-fluorophenyl group, exhibited excellent selectivity. They potently inhibited the target isoforms hCA IX and hCA XII while remaining inactive against the off-target cytosolic isoforms hCA I and II up to a concentration of 10 µM. nih.gov

Potency Comparison: While the 2,6-dibromo-4-fluorophenyl derivative (Kᵢ = 55.3 nM for hCA IX, 33.1 nM for hCA XII) was a potent inhibitor, other substitution patterns in the same series yielded even higher potency. nih.gov For instance, the 3,5-bis(trifluoromethyl)phenyl derivative showed a Kᵢ of 14.7 nM against hCA IX, and the 2,4-difluorophenyl derivative showed a Kᵢ of 7.2 nM against hCA XII. nih.gov This demonstrates how subtle changes in the substitution pattern—altering the position and electronic nature of the halogens—can fine-tune the inhibitory activity.

Molecular-Level Insights into Biological Mechanisms of Action

Understanding how a molecule interacts with its biological target at a molecular level is crucial for rational drug design. For the ureido-coumarin inhibitors incorporating the 2,6-dibromo-4-fluorophenyl moiety, the mechanism of action targets carbonic anhydrase through a unique, non-classical pathway.

Coumarins act as "prodrug" inhibitors of carbonic anhydrase. nih.gov The enzyme possesses esterase activity that hydrolyzes the coumarin's lactone ring. The resulting 2-hydroxy-cinnamic acid product is the actual inhibitory species. nih.gov This hydrolyzed product binds within a unique region at the entrance of the enzyme's active site cavity, distant from the catalytic zinc (II) ion where classical sulfonamide inhibitors bind. This distinct binding mode is a key reason for the high isoform selectivity observed with many coumarin-based inhibitors. nih.gov

Applications in Advanced Materials Science and Polymer Chemistry

Utilization of 2,6-Dibromo-4-fluorophenyl Isocyanate in Polymer Synthesis

The isocyanate moiety (-N=C=O) is a cornerstone of polymer chemistry, renowned for its ability to react with a wide range of nucleophiles, most notably hydroxyl groups, to form urethanes. This reactivity positions this compound as a valuable monomer for creating precisely functionalized polymers.

The primary application of this compound in polymer synthesis is as a monomer for producing specialty polyurethanes. The fundamental reaction involves the step-growth polymerization of the isocyanate with a polyol (a molecule with two or more hydroxyl groups). In this process, the isocyanate groups react with the hydroxyl groups to form the characteristic urethane (B1682113) linkages that constitute the polymer backbone.

By incorporating this compound, the resulting polyurethane is endowed with the specific properties conferred by the bromo- and fluoro-substituents. This allows for the creation of materials designed for demanding environments where properties like flame retardancy and chemical stability are paramount. The rigid, substituted aromatic ring introduced by the monomer also influences the polymer's morphology and mechanical properties.

Beyond linear polyurethanes, this compound can be integrated into more complex and novel polymeric architectures. Its monofunctional isocyanate group allows it to be used as an end-capping agent to control molecular weight or to introduce specific functionalities at the chain ends of other polymers.

Furthermore, it can be utilized in the synthesis of dendrimers or hyperbranched polymers. sigmaaldrich.com In these structures, the monomer can be attached to the periphery of a core molecule, creating a surface layer with a high density of bromine and fluorine atoms. Such architectures are explored for applications where surface properties, such as hydrophobicity and low surface energy, are critical. The ability to create well-defined structures with a high concentration of halogens on their surface makes this monomer a key component in designing materials with tailored functionalities. sigmaaldrich.com

Influence of Bromine and Fluorine Substituents on Polymer Properties

The presence of both bromine and fluorine on the phenyl ring of the isocyanate monomer has a profound and synergistic impact on the final properties of the polymer. These halogens modify the thermal, chemical, and electronic characteristics of the material in distinct ways.

The halogen atoms are instrumental in improving the durability of polymers in harsh conditions.

Fluorine: The fluorine substituent significantly enhances thermal stability and chemical resistance. This is attributed to the inherent properties of the fluorine atom, including its high electronegativity and the exceptional strength of the carbon-fluorine (C-F) bond. sigmaaldrich.comresearchgate.net The C-F bond is one of the strongest single bonds in organic chemistry, requiring a large amount of energy to break. researchgate.net This high bond dissociation energy imparts excellent resistance to thermal degradation. sigmaaldrich.comresearchgate.net Polymers containing fluorine are also known for their chemical inertness and resistance to weathering. nih.gov

Bromine: The two bromine atoms primarily function to impart flame retardancy. Brominated compounds are highly effective flame retardants because the carbon-bromine (C-Br) bond is significantly weaker than the C-F or C-H bonds. researchgate.netwikipedia.org When exposed to the heat of a fire, these bonds break, releasing bromine radicals. wikipedia.orgresearchgate.net These radicals act as scavengers in the gas phase, interrupting the radical chain reactions of combustion and suppressing the flame. wikipedia.orgscite.ai While highly effective for fire safety, the inclusion of bromine can in some cases lower the initial thermal degradation temperature of the polymer compared to non-brominated analogues. researchgate.netresearchgate.net

The following table summarizes the primary influence of each halogen substituent on key polymer properties.

| Substituent | Primary Influence | Mechanism | Citation |

| Fluorine | High Thermal Stability, Chemical Resistance, Hydrophobicity | High electronegativity and strength of the Carbon-Fluorine (C-F) bond results in high bond dissociation energy and low surface energy. | sigmaaldrich.comresearchgate.netnih.gov |

| Bromine | Flame Retardancy | Weaker Carbon-Bromine (C-Br) bond cleaves under heat, releasing bromine radicals that interrupt the gas-phase combustion cycle. | wikipedia.orgresearchgate.netscite.ai |

The introduction of halogen atoms into conjugated polymer systems is a known strategy for tuning their optoelectronic properties. The electron-withdrawing nature of fluorine and bromine atoms alters the electron density of the aromatic ring, which in turn affects the energy levels (HOMO/LUMO) of the resulting polymer.

Research has shown that substituting aromatic rings with highly electronegative atoms like fluorine can have a dramatic effect on the strength of noncovalent halogen bonds. researchgate.net The fluorine atom can increase the magnitude of the positive electrostatic potential (known as a σ-hole) on the adjacent bromine atoms. researchgate.net This enhancement strengthens halogen bonding interactions between polymer chains, which can influence molecular packing in the solid state. Such tunability of intermolecular forces is a critical factor in the design of organic semiconductors and other optoelectronic materials where charge transport and morphology are closely linked. researchgate.net

Applications in Coatings, Adhesives, and Functional Materials

The unique combination of properties derived from this compound makes polymers incorporating this monomer suitable for a range of specialized applications.

Coatings: Polymers derived from this isocyanate are candidates for high-performance protective coatings. The fluorine content imparts low surface energy, leading to hydrophobic and non-stick surfaces, along with high chemical resistance. sigmaaldrich.com The bromine content adds a layer of fire protection, making such coatings valuable for electronics, aerospace, and architectural applications where both durability and fire safety are required. cetjournal.it

Adhesives: The strong intermolecular forces and inherent stability provided by the halogenated phenyl rings can be used to formulate specialty adhesives. These adhesives would be expected to exhibit enhanced thermal stability and resistance to chemical attack, making them suitable for bonding components in harsh industrial or automotive environments.

Functional Materials: The most significant application lies in the creation of functional materials where flame retardancy is a primary requirement. cetjournal.it By chemically incorporating this compound into the polymer backbone, the flame-retardant properties become an integral part of the material. This avoids issues of leaching that can occur with additive-type flame retardants. These materials are critical for use in wire and cable insulation, electrical connectors, and components for the transportation and construction industries. wikipedia.org

Q & A

Q. What are the key physicochemical properties of 2,6-Dibromo-4-fluorophenyl isocyanate critical for experimental design?

Answer: The compound (C₇H₂Br₂FNO, MW 294.91 g/mol) has a melting point of 42–45°C and a flash point >110°C, necessitating storage at controlled temperatures to prevent decomposition . Its bromine and fluorine substituents enhance electrophilicity at the isocyanate group, making it reactive toward nucleophiles like amines or alcohols. Safety data (H334, H302, H332, H315, H319) indicate risks of respiratory sensitization, toxicity if inhaled/swallowed, and skin/eye irritation. Proper handling requires inert atmospheres (e.g., nitrogen), cold storage, and PPE such as gloves and respirators .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer: Critical protocols include:

- Ventilation : Use fume hoods to avoid inhalation exposure (H334, H332) .

- Containment : Store in sealed containers under nitrogen to prevent moisture-induced side reactions (e.g., hydrolysis to urea derivatives).

- Emergency Measures : For spills, neutralize with dry sand or inert absorbents; avoid water to prevent exothermic reactions. Eye exposure requires immediate flushing with water for ≥15 minutes (P305+P351+P338) .

- Waste Disposal : Hydrolyze residual isocyanate with aqueous ethanol (1:1 v/v) before disposal to minimize environmental hazards .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Answer: For derivatives (e.g., urea or carbamate adducts), single-crystal X-ray diffraction using programs like SHELXL or SHELXT enables precise determination of bond angles, torsion angles, and substituent effects. Key steps:

- Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) for small-molecule crystals.

- Refinement : Apply anisotropic displacement parameters for heavy atoms (Br, F) to account for electron density distortions.

- Validation : Check for residual electron density peaks (<0.5 eÅ⁻³) to confirm absence of disorder .

Example: Bromine’s electron-withdrawing effect reduces isocyanate group planarity, altering reactivity—a trend quantifiable via crystallographic data .

Q. What synthetic strategies optimize the incorporation of this compound into functional polymers?

Answer: The compound’s isocyanate group reacts with diols or diamines to form polyurethanes or polyureas with enhanced thermal stability. Methodological considerations:

- Solvent Selection : Use anhydrous THF or DMF to prevent premature hydrolysis.

- Stoichiometry : Maintain a 1:1 molar ratio of isocyanate to nucleophile to avoid cross-linking.

- Catalysis : Dibutyltin dilaurate (0.1–1 mol%) accelerates urethane formation at 60–80°C.

- Post-Functionalization : Bromine substituents enable Suzuki couplings for side-chain modifications (e.g., attaching fluorophores) .

Q. How do electronic effects of bromine and fluorine substituents influence the reactivity of this compound in nucleophilic additions?

Answer:

- Electrophilicity Enhancement : Bromine’s −I effect increases the electrophilicity of the isocyanate carbon, accelerating reactions with weak nucleophiles (e.g., anilines). Fluorine’s −I/−M effects further polarize the N=C=O group, as evidenced by IR spectroscopy (νNCO ≈ 2270 cm⁻¹, shifted +20 cm⁻¹ vs. non-halogenated analogs) .

- Steric Effects : Ortho-bromine groups hinder bulky nucleophiles (e.g., tert-butylamine), reducing reaction rates by ~40% compared to para-substituted analogs. Kinetic studies (e.g., NMR monitoring) quantify these effects .

Q. What analytical techniques validate the purity and stability of this compound under varying conditions?

Answer:

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) detect hydrolytic impurities (e.g., urea derivatives) with LOD <0.1%.

- TGA/DSC : Thermal stability assays show decomposition onset at 180°C (N₂ atmosphere), confirming suitability for high-temperature syntheses.

- NMR : ¹⁹F NMR (δ −110 ppm vs. CFCl₃) monitors fluorine’s electronic environment to detect degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.